![molecular formula C12H16N4O B1326655 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine CAS No. 1035840-54-0](/img/structure/B1326655.png)

2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

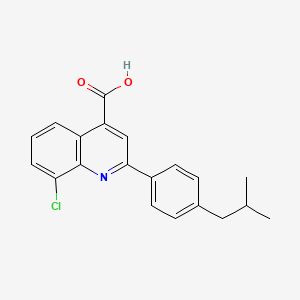

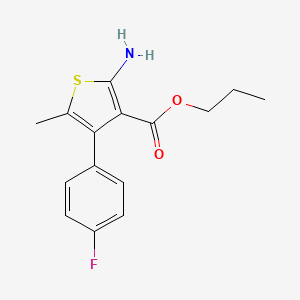

The compound 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine is a heterocyclic molecule that appears to be a derivative of [1,3]diazepine fused with an oxazolo[4,5-b]pyridine moiety. This structure suggests that the compound could exhibit interesting chemical and biological properties due to the presence of multiple nitrogen atoms and the potential for varied functionalization.

Synthesis Analysis

The synthesis of related azaheterocycle-fused [1,3]diazepines has been reported, where a series of 3,4-dihydro-5H-pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepin-5-ones were synthesized in four steps with moderate overall yields ranging from 17-66%. The key step in this synthesis involved a selective C-acylation reaction of 2-aminoimidazo[1,2-a]pyridine at C-3 . Although the exact synthesis of 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine. However, they do provide insights into the reactivity of similar heterocyclic systems. For instance, 3-Diazopyrazolo[3,4-b]pyridine, a related compound, was shown to undergo various transformations, including cycloaddition reactions, and could react with amines and thiols to form triazenes or diazosulfides . These types of reactions could be relevant to the compound due to the similarity in heterocyclic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine are not explicitly provided in the papers. However, the synthesis of related compounds, such as 2-pyridones and 1,4-diazepines, involved a combinatorial approach that included steps like lactamization and ester hydrolysis . These steps are indicative of the potential solubility and stability characteristics of the compound, as lactamization would affect the ring strain and solubility, while ester hydrolysis would influence its hydrophilic properties.

Wissenschaftliche Forschungsanwendungen

Diverse Synthetic Approaches

An efficient synthetic approach to create fused heterocycles, potentially leading to biologically active compounds or drug lead molecules, involves a Sc(OTf)3-catalyzed tandem reaction. This method displays high substrate tolerance, producing a library of fused heterocycles (Hussain et al., 2014).

Functionalized Condensed Hexahydropyrimidine Systems

A novel approach for synthesizing functionalized condensed hexahydropyrimidine systems has been developed. This includes [1,3]oxazolo[3,2-a]pyrrolo[2,1-b]hexahydropyrimidines and hexahydropyrimido[1,2-a]azepines, indicating potential as precursors for pyrimidine-based pharmaceuticals (Trofimov et al., 2016).

Transformation Studies in Pyrrolodiazepines

Research on pyrrolodiazepine derivatives, focusing on transformations that include a thieno[2,3-b]pyridine fragment, has revealed significant insights. These transformations can lead to novel substances with diverse biological activities (Red'kin et al., 2012).

Novel Triazolopyridines and Pyridotriazepines

The creation of new triazolopyridines and pyridotriazepines incorporating a 6-methylchromone moiety illustrates the potential for developing unique heterocyclic compounds with specific properties (Abdel-Megid et al., 2013).

Synthesis of Novel Heterocyclic Systems

A study demonstrates the formation of [1,3]oxazolo[3,4-α]pyrimidines and [1,3]oxazo-lo[3,4-a][1,3]diazepine, highlighting the potential for creating unusually substituted heterocyclic systems (Zaleska & Karelus, 2002).

Discovery of Alpha 7 Nicotinic Acetylcholine Receptor Agonist

The discovery of a novel alpha 7 nAChR agonist, which is a potent and selective compound with excellent pharmaceutical properties, represents a significant advancement in the treatment of cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).

Synthesis of Azaheterocycle-fused Diazepines

The synthesis of a new family of azaheterocycle-fused [1,3]diazepines, achieved through selective C-acylation, opens up possibilities for the development of diverse chemical entities (Masurier et al., 2012).

Zukünftige Richtungen

The future directions for research on “2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine” could involve further exploration of its biological activities and potential therapeutic applications . The development of novel antibiotic/drug design based on the pyridine scaffold could be a promising direction for future research .

Eigenschaften

IUPAC Name |

2-(1,4-diazepan-1-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-9-3-4-10-11(14-9)15-12(17-10)16-7-2-5-13-6-8-16/h3-4,13H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUSEEWUHPAITI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=N2)N3CCCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649196 |

Source

|

| Record name | 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine | |

CAS RN |

1035840-54-0 |

Source

|

| Record name | 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.